(1-Benzylpiperidin-4-yl)-l-proline

Description

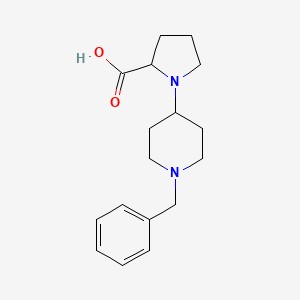

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-17(21)16-7-4-10-19(16)15-8-11-18(12-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLMRBVDIKEXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzylpiperidin 4 Yl L Proline and Its Derivatives

Stereoselective Synthesis of (1-Benzylpiperidin-4-yl)-l-proline and its Stereoisomers

The stereochemistry of this compound is defined by the chiral center in the proline ring. As the synthesis typically starts with enantiomerically pure L-proline (B1679175), the final product retains the (S)-configuration, provided the synthetic route does not involve conditions that would cause racemization. The synthesis of stereoisomers, such as the (R)-enantiomer, is readily achieved by simply starting with D-proline.

While the primary chiral center in this compound is sourced directly from the chiral pool (L-proline), chiral auxiliaries are instrumental in the synthesis of more complex derivatives where new stereocenters are introduced. nih.gov A chiral auxiliary is a temporary, enantiomerically pure group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgyoutube.com

For instance, if a substituent were to be added to the α-position of the proline ring after its coupling to the piperidine (B6355638) moiety, a chiral auxiliary-based method could be employed. One prominent example is the use of Evans oxazolidinone auxiliaries. nih.govyoutube.com The N-acylated proline derivative could be attached to an Evans auxiliary, which would then direct the diastereoselective alkylation of the α-carbon. nih.gov Subsequent removal of the auxiliary would yield the enantiomerically enriched, substituted proline derivative. nih.gov Similarly, chiral auxiliaries like (R)-phenylglycinol can be used in Strecker reactions to synthesize chiral α-amino acids, a strategy that could be adapted to create novel, chiral piperidine-based amino acids before their coupling to proline. nih.gov

Asymmetric catalysis offers a powerful alternative for establishing stereochemistry, often using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov L-proline itself is a renowned organocatalyst, capable of catalyzing a wide range of asymmetric transformations, including aldol (B89426) and Mannich reactions, by forming chiral enamine or iminium ion intermediates. wikipedia.orgtcichemicals.comlibretexts.orgyoutube.com

In the context of synthesizing derivatives of this compound, asymmetric catalysis could be employed to construct a substituted piperidine ring with high enantioselectivity. For example, an asymmetric transfer hydrogenation of a suitably substituted pyridinium (B92312) salt could yield a chiral piperidine precursor. nih.gov Furthermore, proline-derived organocatalysts, such as diarylprolinol silyl (B83357) ethers, are highly effective in catalyzing asymmetric Michael additions and aldol reactions, which could be used to build complex side chains or even the piperidine ring itself with controlled stereochemistry. tcichemicals.comnih.gov These catalytic methods provide access to a diverse range of stereoisomers that would be difficult to obtain from the chiral pool alone.

Diastereoselective Routes to Piperidine Ring Formation

The stereochemistry of the piperidine ring is a critical determinant of the biological activity of its derivatives. Several diastereoselective methods have been developed for the synthesis of substituted piperidines, which can be adapted for the preparation of the (1-Benzylpiperidin-4-yl) moiety.

One prominent approach involves the reductive amination of a substituted piperidin-4-one . The synthesis can commence from 1-benzyl-4-piperidone, which upon reaction with an amine and a reducing agent, can lead to the desired 4-amino-1-benzylpiperidine. The stereochemical outcome of this reaction can be influenced by the choice of the reducing agent and the reaction conditions.

Another versatile method is the aza-Diels-Alder reaction , a powerful tool for the construction of nitrogen-containing six-membered rings with good stereocontrol. nih.gov This cycloaddition reaction between an imine and a diene can be catalyzed by Lewis acids to afford highly functionalized piperidine derivatives. The facial selectivity of the diene and the geometry of the imine dictate the diastereoselectivity of the product.

Intramolecular cyclization reactions also offer a robust strategy for piperidine synthesis. nih.gov For instance, an appropriately substituted acyclic precursor containing both an amine and a suitable electrophilic or nucleophilic center can undergo cyclization to form the piperidine ring. The stereocenters present in the acyclic starting material can direct the stereochemical course of the cyclization. A hydroamination/cyclization cascade of alkynes has been described for piperidine synthesis. nih.gov

Furthermore, ring expansion of smaller nitrogen-containing heterocycles , such as substituted pyrrolidines, can provide access to functionalized piperidines. researchgate.net For example, the ring expansion of prolinols can yield C3-substituted piperidines. researchgate.net

Finally, gold-catalyzed cyclization of N-homopropargyl amides represents a modern and efficient method for constructing piperidin-4-one precursors, which can then be converted to the desired amine. acs.org This methodology often exhibits excellent diastereoselectivities in the ring-forming step. acs.org

Synthesis of Modified this compound Analogues

The modular nature of the this compound structure allows for systematic modifications of its constituent parts: the benzyl (B1604629) group, the piperidine ring, and the proline moiety.

The benzyl group can be readily modified by employing variously substituted benzyl halides in the initial N-alkylation of a piperidine precursor. This allows for the introduction of a wide range of substituents on the aromatic ring, thereby modulating the electronic and steric properties of the final compound. nih.gov The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described with various N-substituents, including substituted benzyl groups. researchgate.net

| Substituent on Benzyl Ring | Reference |

| Unsubstituted | nih.govnih.gov |

| 3-Chloro | rsc.org |

| 4-Nitro | mdpi.com |

| 4-Fluoro | unisi.it |

| 4'-(Benzylsulfonyl) | nih.gov |

This table presents examples of modifications to the benzyl moiety found in related N-benzylpiperidine structures.

The piperidine ring itself serves as a versatile scaffold for further functionalization. Modifications can be introduced by starting with a pre-functionalized piperidine ring or by carrying out reactions on the this compound core, provided that the reaction conditions are compatible with the proline moiety. A common strategy involves the use of a substituted 1-benzyl-4-piperidone as the starting material. For instance, Knoevenagel condensation of N-benzyl-4-piperidone with malononitrile (B47326) has been used to prepare 4-substituted N-benzyl-piperidines. researchgate.net A hydroboration procedure with 9-borabicyclo[3.3.1]nonane (9-BBN) of 1-Boc-4-methylenepiperidine followed by a cross-coupling reaction is another method to build the substituted benzylpiperidine scaffold. unisi.it

The proline moiety offers several sites for chemical modification. The carboxylic acid group can be converted to a variety of functional groups, such as esters, amides, or alcohols, through standard organic transformations. For example, L-proline benzyl ester can be synthesized from L-proline. nih.gov

Furthermore, the pyrrolidine (B122466) ring of proline can be substituted at various positions. The synthesis of 4-substituted proline derivatives is well-documented. oup.com For instance, an improved synthesis of 4,4-difluoro-L-proline has been described involving the fluorination of Z-4-keto-L-proline benzyl ester. nih.gov A general approach termed "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues starting from hydroxyproline (B1673980). nih.gov This method can be adapted for the synthesis of modified this compound analogues.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The key step in the synthesis of this compound is the formation of the amide bond between the 1-benzyl-4-aminopiperidine and the L-proline moiety. The optimization of this coupling reaction is crucial for achieving high yields and purity.

A general procedure for the synthesis of N-benzyl-L-proline involves the reaction of L-proline with a substituted benzyl derivative in the presence of a base like potassium hydroxide (B78521) in a solvent such as isopropyl alcohol at elevated temperatures. chemicalbook.com For the coupling of 1-benzyl-4-aminopiperidine with L-proline, various peptide coupling reagents can be employed to activate the carboxylic acid of proline. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

The choice of solvent, temperature, and reaction time are also critical parameters to optimize. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used. The reaction is typically carried out at room temperature, although cooling may be necessary to minimize side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Thermodynamic models can also be used to predict optimal conditions for amide bond synthesis. elsevierpure.com

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use in metabolic studies. The preparation of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into either the proline or the benzylpiperidine fragment.

For labeling the proline moiety, commercially available isotopically labeled L-proline can be used as the starting material. For example, L-Proline-¹³C₅,¹⁵N is available and can be directly used in the coupling reaction. sigmaaldrich.com Alternatively, labeled proline can be synthesized. researchgate.netnih.gov The ¹³C and ¹⁵N backbone-labeled proline has been prepared using Oppolzer's method, which utilizes a sultam as a chiral auxiliary. nih.gov

To label the benzylpiperidine fragment, one can start with a labeled precursor. For instance, a ¹³C-labeled benzyl bromide could be used for the N-alkylation of 4-aminopiperidine. General methods for the synthesis of isotopically labeled amino acids and other building blocks are well-established and can be adapted for this purpose. acs.orgrsc.orgnih.govrsc.orgnih.gov For example, a versatile route to ¹³C methyl-labeled amino acids based on palladium-catalyzed C(sp³)–H functionalization has been reported. rsc.org

Structure Activity Relationship Sar and Pharmacophore Elucidation of 1 Benzylpiperidin 4 Yl L Proline Scaffolds

Design Principles for (1-Benzylpiperidin-4-yl)-l-proline Analogues

The design of new analogues is guided by established medicinal chemistry principles, including bioisosteric replacement, substituent analysis, and conformational constraint. Each part of the scaffold offers unique opportunities for modification to enhance interactions with a specific biological target.

The benzyl (B1604629) group, attached to the piperidine (B6355638) nitrogen, is a critical component for the activity of many ligands, often engaging in hydrophobic and aromatic interactions within a target's binding pocket. nih.govnih.gov Bioisosteric replacement of the phenyl ring is a key strategy to modulate these interactions and improve physicochemical properties. enamine.net

Further SAR studies on related N-benzyl derivatives have explored various substitutions on the phenyl ring:

Halogenation: Introducing chloro or fluoro substituents can alter electronic properties and lipophilicity. nih.govnih.gov A 3-chloro substitution on the benzyl ring of a piperidine-based cholinesterase inhibitor was part of a lead compound with significant activity. nih.gov

Alkylation: Small alkyl groups like methyl can enhance hydrophobic interactions. nih.gov

Hydroxylation/Alkoxylation: The introduction of polar groups such as hydroxyl or methoxy (B1213986) can establish hydrogen bonds or alter solubility. nih.govunisi.it N-(2-hydroxybenzyl) substituents, for example, have shown high functional activity at serotonin (B10506) receptors. nih.gov

These modifications highlight that the benzyl moiety is not merely a hydrophobic anchor but a tunable element for optimizing ligand-receptor interactions.

Studies on N-benzylpiperidine derivatives targeting sigma receptors have demonstrated the importance of this moiety for high-affinity binding. nih.govnih.govacs.org The structure-activity relationships reveal several key principles:

N-Substitution: The substituent on the piperidine nitrogen is critical. Replacing a methyl group with a larger benzyl group can dramatically influence affinity and selectivity for different receptor subtypes. nih.gov

Ring Substitution: Introducing substituents directly onto the piperidine ring can enhance aqueous solubility and modulate in vivo potency. thieme-connect.com For example, a substituent at the 2-position can improve solubility, while the position of a substituent at the 4-position can greatly affect biological potentiation. thieme-connect.com

Linker Length: In molecules where the N-benzylpiperidine moiety is connected to another pharmacophore, the length of the linker chain is critical. For sigma-1 receptor ligands, increasing the alkylamino linker length from n=0 to n=3 dramatically increased binding affinity. nih.gov

These findings underscore that the piperidine ring is more than a simple linker; it is an active component of the pharmacophore whose properties can be fine-tuned through substitution. nih.govnih.gov

The L-proline (B1679175) portion of the scaffold provides a stereochemically defined carboxylic acid and a conformationally restricted cyclic amine, both of which are pivotal for molecular recognition. sigmaaldrich.comnih.gov Proline's unique structure restricts the conformational space of the molecule, and modifications to this unit are a powerful tool for probing and optimizing interactions. sigmaaldrich.comnih.gov

A wide range of proline analogues have been synthesized and studied to understand the impact of structural changes: acs.org

Ring Size Modification: Altering the five-membered pyrrolidine (B122466) ring to a four-membered azetidine (B1206935) or a six-membered pipecolic acid ring can impact binding. sigmaaldrich.com Studies on proline dehydrogenase (PRODH) inhibitors showed that increasing the ring size to six members severely decreased inhibition, suggesting a specific requirement for the five-membered ring. rsc.org

Substitution on the Ring: Introducing substituents like fluoro, hydroxyl, or alkyl groups at various positions on the proline ring can influence conformation and activity. sigmaaldrich.comacs.org For example, 4-methylene-L-proline was identified as an inactivator of proline dehydrogenase. sigmaaldrich.com

Constrained Analogues: Creating bicyclic or tricyclic analogues introduces further conformational rigidity. nih.govrsc.org A bicyclic indolizidinone carboxylic acid, a constrained proline analogue, was shown to induce stable helical motifs in peptides. These rigid structures are valuable for mapping the bioactive conformation of a ligand.

Heteroatom Incorporation: Replacing the Cγ carbon with a heteroatom, such as in L-thiazolidine-4-carboxylate, can create novel interactions. This analogue was identified as an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1). nih.gov

Impact of Structural Modifications on Molecular Interactions

The structural modifications described above directly influence how the this compound scaffold and its analogues interact with their biological targets. These interactions are quantified through binding affinity measurements and in vitro enzyme assays, which correlate specific structural features with biological potency.

Binding affinity, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), is a direct measure of a ligand's potency. SAR studies on scaffolds related to this compound have yielded valuable data across different target classes.

For inhibitors of the ASCT2 transporter , modifications to the benzylproline moiety have a clear impact on affinity. A key finding is that affinity increases with the hydrophobicity of the substituent on the benzyl ring. nih.govresearchgate.net

| Compound/Modification | Target | Kᵢ (µM) |

| (R)-γ-benzyl-L-proline | rat ASCT2 | 102 ± 13 |

| (R)-γ-(2-methylbenzyl)-L-proline | rat ASCT2 | 23 ± 5 |

| (R)-γ-(2-chlorobenzyl)-L-proline | rat ASCT2 | 11 ± 3 |

| (R)-γ-(4-biphenylmethyl)-L-proline | rat ASCT2 | 3 ± 2 |

| Data sourced from Singh et al. (2017). nih.gov |

In the context of sigma receptors , the N-benzylpiperidine motif is a well-established pharmacophore. Modifications to the linker connecting this motif to a pyridine (B92270) ring highlight the sensitivity of binding affinity to subtle structural changes. nih.gov

| Compound/Modification | Target | Kᵢ (nM) |

| Linker (n=0, amino) | hσ₁R | 29.2 ± 3.1 |

| Linker (n=2, ethylamino) | hσ₁R | 7.57 ± 0.59 |

| Linker (n=3, propylamino) | hσ₁R | 2.97 ± 0.22 |

| Linker (n=4, butylamino) | hσ₁R | 3.97 ± 0.66 |

| Data sourced from Abate et al. (2020). nih.gov |

For enzyme targets, structural modifications affect not just binding but also the potency of inhibition or activation. Studies on proline-metabolizing enzymes like proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1) using proline analogues reveal key structural requirements for inhibition. nih.govnih.govwikipedia.org

Inhibition studies of proline dehydrogenase (PRODH) with various proline-like compounds demonstrated that the enzyme's active site is highly sensitive to the ring structure of the inhibitor. rsc.org

| Inhibitor | Target | Kᵢ (mM) |

| S-(-)-tetrahydro-2-furoic acid | PRODH | 0.3 |

| Cyclobutanecarboxylic acid | PRODH | 1.4 |

| (2S)-oxetane-2-carboxylic acid | PRODH | 1.5 |

| Cyclopropanecarboxylic acid | PRODH | 6 |

| Data sourced from Tanner et al. (2021). rsc.org | ||

| These results show that both ring size and the presence and orientation of heteroatoms are critical for potent inhibition. Replacing a ring carbon with an oxygen atom (as in tetrahydro-2-furoic acid) or reducing the ring size (oxetane) can yield effective inhibitors. rsc.org |

Similarly, screening proline analogues against PYCR1 identified N-formyl l-proline (NFLP) as the most potent inhibitor, with a Kᵢ of 100 µM. The addition of the formyl group to the proline nitrogen increased affinity 17-fold, indicating that this modification enables unique and favorable hydrogen bonding interactions within the enzyme's active site. nih.gov These findings demonstrate how specific functional groups can be correlated with enhanced enzyme inhibition, guiding the design of more effective enzyme-targeted agents. nih.govnih.gov

Identification of Essential Structural Features and Pharmacophoric Elements

The process of identifying which parts of the this compound scaffold are crucial for its function involves breaking the molecule down into its constituent parts and postulating their roles in molecular interactions. This analysis informs the creation of a pharmacophore model, which is a three-dimensional map of the essential features required for biological activity.

The this compound scaffold is comprised of three primary structural motifs: the l-proline ring, a central piperidine ring, and a terminal benzyl group. Each contributes distinct physicochemical properties that can serve as recognition sites for a biological target.

l-Proline Moiety: The proline component offers several key interaction points. Its carboxylic acid group is a critical hydrogen bond acceptor and can exist as a negatively charged carboxylate at physiological pH, enabling strong ionic interactions or salt bridges with positively charged residues (e.g., arginine, lysine) in a protein's binding pocket. The inherent rigidity of the pyrrolidine ring restricts the molecule's conformational flexibility, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. The stereochemistry at the alpha-carbon is also crucial, with the naturally occurring L-configuration often being essential for proper orientation.

Piperidine Ring: This central heterocyclic ring functions as a robust, non-planar scaffold. The tertiary amine within the piperidine ring is basic and is typically protonated at physiological pH, acquiring a positive charge. This allows it to form a key ionic bond with an acidic residue (e.g., aspartate, glutamate) on the target protein. The piperidine ring's chair-like conformation holds the benzyl and proline groups in a defined spatial arrangement, which is critical for aligning the other recognition features correctly.

Benzyl Group: The N-benzyl group provides a large, non-polar surface. The aromatic phenyl ring is capable of engaging in hydrophobic interactions, such as van der Waals forces and π-π stacking, with complementary hydrophobic pockets in the target. Research on related structures, such as 1-benzylpiperidine (B1218667) derivatives that bind to sigma receptors, highlights the importance of this moiety for affinity and its role in orienting the molecule within a binding site. nih.gov Modifications to this ring, such as adding substituents, can modulate lipophilicity and electronic properties, further refining the interaction. nih.gov

A pharmacophore model distills the essential structural elements into a 3D arrangement of electronic and steric features necessary for biological activity. Based on the key recognition sites, a minimal pharmacophore for the this compound scaffold would likely consist of the following features:

One Aromatic/Hydrophobic Center (AR/HY): Corresponding to the benzyl ring.

One Positive Ionizable Feature (PI): Representing the protonated piperidine nitrogen.

One Negative Ionizable Feature (NI): Representing the deprotonated carboxylic acid of the proline moiety.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid.

The precise spatial distances and angles between these four pharmacophoric points are critical for defining the molecule's ability to bind to its specific target. The development of such models often relies on computational analysis of a series of active compounds to identify conserved structural patterns. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These predictive models are invaluable for estimating the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.

To develop a QSAR model for derivatives of this compound, a "training set" of molecules would first be synthesized. These molecules would feature systematic variations, for example, different substituents on the benzyl ring or modifications to the proline structure. The biological activity of each compound, such as its half-maximal inhibitory concentration (IC₅₀), would be experimentally measured.

Next, a wide range of "molecular descriptors"—numerical values that encode different aspects of a molecule's structure—are calculated for each compound. nih.gov These can be grouped into several classes:

Electronic Descriptors: Quantify the electronic properties, such as Hammett constants (σ) which describe the electron-donating or -withdrawing effects of substituents.

Hydrophobic Descriptors: Describe the molecule's lipophilicity, with logP (the logarithm of the partition coefficient) being the most common.

Steric Descriptors: Relate to the size and shape of the molecule or its substituents, such as Molar Refractivity (MR) or STERIMOL parameters. nih.gov

Topological Descriptors: Numerical indices that describe molecular size, shape, and branching.

Using statistical techniques like Multiple Linear Regression (MLR), a QSAR equation is generated. ejmad.orgung.ac.id A hypothetical equation for this scaffold might take the form:

log(1/IC₅₀) = β₀ + β₁(logP) - β₂(MR) + β₃(σ)

This equation suggests that activity increases with hydrophobicity (logP) and the presence of electron-withdrawing groups (positive σ) but decreases with bulky substituents (negative MR coefficient).

| Compound ID | Benzyl Ring Substituent (R) | log(1/IC₅₀) | logP (Hydrophobicity) | MR (Molar Refractivity) | σ (Hammett Constant) |

|---|---|---|---|---|---|

| 1 | -H | 5.20 | 1.85 | 1.03 | 0.00 |

| 2 | 4-Cl | 5.85 | 2.56 | 6.03 | 0.23 |

| 3 | 4-CH₃ | 5.45 | 2.41 | 5.65 | -0.17 |

| 4 | 4-NO₂ | 6.10 | 1.83 | 7.36 | 0.78 |

| 5 | 4-OCH₃ | 5.30 | 1.87 | 7.87 | -0.27 |

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential. researchgate.net Validation is performed using both internal and external methods. nih.gov

Internal Validation: This assesses the robustness and stability of the model. The most common technique is leave-one-out (LOO) cross-validation. In this process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The results are used to calculate the cross-validated correlation coefficient, q² (or Q² ). A q² value greater than 0.5 is generally considered indicative of a robust and predictive model. mdpi.com

External Validation: This is a more stringent test of the model's predictive power. The model, which was built using the training set, is used to predict the biological activities of an "external test set"—a separate group of compounds that were not used in the model's development. researchgate.net The predictive ability is quantified by the predictive R², or R²_pred . A high R²_pred value (often > 0.6) indicates that the model can successfully generalize to new chemical entities. researchgate.net

The statistical quality of the developed QSAR models determines their reliability for guiding the design of future derivatives. ejmad.org

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model (robustness). | > 0.5 |

| Predictive R-squared | R²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| Standard Deviation of Error | s | Indicates the absolute error of the predictions. | Low value |

| F-statistic | F | A measure of the statistical significance of the overall regression model. | High value |

Molecular Interactions and Biological Target Engagement by 1 Benzylpiperidin 4 Yl L Proline in Vitro/theoretical Focus

Receptor Binding Affinities and Selectivity of (1-Benzylpiperidin-4-yl)-l-proline

There is no available scientific literature detailing the receptor binding affinities or the selectivity profile of this compound.

No studies utilizing in vitro radioligand binding assays to determine the affinity of this compound for any specific biological receptor have been identified.

There are no published competitive binding studies that investigate the ability of this compound to displace known ligands from their receptor binding sites.

Without binding data, the characterization of receptor subtype specificity for this compound cannot be determined.

Enzyme Inhibition and Activation Kinetics of this compound

No data is available in the scientific literature regarding the effects of this compound on enzyme activity.

There are no published in vitro studies that have determined the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against any enzyme.

In the absence of any primary enzyme inhibition data, no mechanistic studies on how this compound might inhibit an enzyme (e.g., whether the inhibition is reversible, irreversible, or allosteric) have been conducted or reported.

No Scientific Data Found for this compound

A comprehensive review of available scientific literature and databases has revealed no specific research detailing the molecular interactions, biological target engagement, or cellular effects of the chemical compound this compound.

The search included queries for kinetic and thermodynamic data, such as enzyme-substrate interaction kinetics, which would be crucial for understanding its potential as an enzyme modulator. Further investigation into biophysical characterization, which would involve techniques like Surface Plasmon Resonance (SPR) for analyzing binding kinetics and Isothermal Titration Calorimetry (ITC) for determining thermodynamic parameters, also yielded no results for this compound.

Additionally, there is no published research on any ligand-induced conformational changes in target molecules upon binding of this compound. In the cellular context, no studies were found that validate its cellular targets or investigate its modulatory effects on any cellular signaling pathways within cell lines.

The absence of such fundamental research indicates that the biological activity and molecular mechanisms of this compound have not been a subject of published scientific inquiry. Therefore, the creation of a detailed and scientifically accurate article as per the provided outline is not possible at this time.

Cellular Target Validation and Pathway Modulation Studies (In Cell Lines)

Gene Expression Profiling in Response to this compound Treatment

Direct experimental data on the specific changes in gene expression induced by this compound are not currently available in the public domain. However, based on the known biological roles of its core components, l-proline (B1679175) and N-benzylpiperidine derivatives, we can infer potential areas of impact.

L-proline itself is known to influence gene expression, particularly under conditions of metabolic stress. For instance, in the context of hyperprolinemia, a metabolic disorder characterized by high levels of proline, alterations in the expression of genes related to neurotransmitter systems have been observed. A study on zebrafish brains demonstrated that exposure to high concentrations of proline led to a significant increase in the activity and gene expression of acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission. nih.gov This effect was reversible with the administration of antipsychotic drugs, suggesting a link between proline metabolism and neurological function. nih.gov

Furthermore, in microorganisms like the yeast Komagataella phaffii, proline serves as a nitrogen source and its presence can drastically alter the transcriptome. Studies have shown that proline catabolism can lead to the repression of genes involved in the utilization of other resources, such as methanol (B129727). nih.gov Specifically, the expression of genes like alcohol oxidase 1 (AOX1) is significantly decreased in the presence of proline. nih.gov

Given these findings, it is plausible that this compound could modulate the expression of genes involved in:

Neurotransmission: Potentially affecting genes encoding for receptors, transporters, and enzymes within the cholinergic and other neurotransmitter systems, influenced by the N-benzylpiperidine moiety's known interactions with neurological targets. nih.govnih.gov

Amino Acid Metabolism: The l-proline component could influence the expression of genes involved in proline metabolism and transport.

Stress Response: As proline is involved in cellular stress responses, this compound might alter the expression of stress-related genes.

A hypothetical gene expression profile following treatment with this compound could be investigated using techniques like RNA sequencing. The table below illustrates the type of data that could be generated from such a study.

| Gene | Fold Change (Hypothetical) | Function | Potential Rationale for Change |

| ACHE | ↑ | Acetylcholinesterase | Proline moiety may increase expression, similar to observations in hyperprolinemia models. nih.gov |

| SLC6A4 | ↓ | Serotonin (B10506) Transporter | N-benzylpiperidine derivatives can inhibit serotonin reuptake. mdpi.com |

| PRODH | ↔ / ↓ | Proline Dehydrogenase | Potential feedback inhibition from the proline moiety. |

| HSP70 | ↑ | Heat Shock Protein 70 | General cellular stress response to a novel compound. |

Table 1: Hypothetical Gene Expression Changes in a Neuronal Cell Line Treated with this compound.

Modulation of Protein-Protein Interactions in Cell-Based Assays

The l-proline residue is a key structural element in many proteins and is particularly important for mediating protein-protein interactions (PPIs). nih.govembopress.org Proline-rich motifs are recognized by specific protein domains, such as SH3, WW, and EVH1 domains, playing crucial roles in signal transduction and cellular assembly. nih.gov The rigid, cyclic structure of proline can induce specific turns and secondary structures like the polyproline II (PPII) helix, which are fundamental for these interactions. embopress.org

Proline mimetics are designed to replicate the conformational properties of proline and are used to modulate PPIs. nih.govnih.gov These mimetics can either enhance or disrupt these interactions, making them valuable tools for research and potential therapeutics. The this compound compound can be considered a proline mimetic with a bulky N-benzylpiperidine substitution. This substitution could sterically hinder the binding of the proline moiety to its target protein domains or, conversely, provide additional stabilizing interactions with adjacent pockets.

Aromatic-proline interactions, specifically CH/π interactions between the proline ring and aromatic residues like tryptophan or tyrosine, are known to stabilize protein structures and influence PPIs. acs.orgchemrxiv.org The benzyl (B1604629) group of the N-benzylpiperidine moiety in this compound could participate in such interactions, potentially influencing the conformation and binding affinity of the proline residue.

Cell-based assays, such as the mammalian two-hybrid system or co-immunoprecipitation, could be employed to investigate the effect of this compound on specific PPIs. The table below provides a hypothetical example of such an investigation.

| Interacting Proteins | Effect of this compound (Hypothetical) | Assay Method | Potential Mechanism |

| SH3 Domain - Proline-Rich Peptide | Inhibition | Mammalian Two-Hybrid | The N-benzylpiperidine group may sterically block the binding pocket of the SH3 domain. |

| Collagen Triple Helix Formation | Disruption | Cell-based collagen synthesis assay | The bulky substituent may interfere with the proper folding and assembly of collagen fibrils. nih.gov |

| Ena/VASP EVH1 - Proline-Rich Ligand | Potential Modulation | Co-immunoprecipitation | The compound could either compete with the natural ligand or allosterically modulate the interaction. nih.gov |

Table 2: Hypothetical Modulation of Protein-Protein Interactions by this compound in Cell-Based Assays.

Interaction of this compound with Other Biomolecules (e.g., DNA, Lipids, Ion Channels)

While direct experimental evidence is lacking for the specific interactions of this compound with other biomolecules, we can draw inferences from the known activities of N-benzylpiperidine derivatives.

Ion Channels: Several N-benzylpiperidine derivatives have been shown to interact with ion channels. For instance, some derivatives exhibit activity at sigma receptors, which are known to modulate ion channels, including Ca2+ channels. nih.gov The N-benzylpiperidine moiety of the compound could potentially interact with the binding sites of these receptors or directly with the ion channel proteins.

DNA: There is no direct evidence to suggest that this compound would intercalate with or bind to DNA in a specific manner. The structural motifs are not typical of known DNA-binding agents.

Computational and Theoretical Chemistry Studies on 1 Benzylpiperidin 4 Yl L Proline

Molecular Modeling and Docking Simulations of (1-Benzylpiperidin-4-yl)-l-proline-Target Complexes

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is instrumental in understanding the binding mechanism of this compound with its potential biological targets.

The initial step in molecular docking involves the preparation of both the ligand, this compound, and the target protein. The three-dimensional (3D) structure of the ligand is typically generated and then optimized to its lowest energy conformation. scispace.com This process often involves software like ChemBioDraw and energy minimization using force fields such as MMFF94x. mdpi.com

Docking studies can be broadly categorized into two main approaches:

Structure-Based Docking: This method relies on the known 3D structure of the target protein, which can be obtained from crystallographic data from resources like the Protein Data Bank (PDB). mdpi.com The protein structure is prepared by adding hydrogen atoms, removing water molecules, and defining the binding site. mdpi.com This approach allows for the detailed analysis of the interactions between the ligand and the amino acid residues within the protein's active site.

Ligand-Based Docking: When the 3D structure of the target is unknown, ligand-based methods are employed. These approaches use the information from a set of known active ligands to build a pharmacophore model, which represents the essential steric and electronic features required for biological activity. New compounds, such as this compound, can then be screened against this model.

In a typical structure-based docking workflow, the prepared ligand is docked into the defined binding pocket of the target protein using specialized software. nih.gov The process generates multiple possible binding poses, which are then evaluated using scoring functions.

Docking simulations provide detailed predictions of how this compound or similar molecules orient themselves within the binding site of a target protein. researchgate.net These predictions are crucial for understanding the molecular basis of the ligand's activity. For instance, studies on related piperidine (B6355638) derivatives have shown that the benzylpiperidine moiety often plays a key role in binding, frequently interacting with specific pockets within the receptor. nih.gov

The analysis of the docking poses reveals key interactions, such as:

Hydrogen Bonds: These are critical for the specificity and stability of the ligand-protein complex. For example, the nitrogen atom of a piperazine (B1678402) ring in a similar compound was found to form a hydrogen bond with a tyrosine residue in its target protein. researchgate.net

Hydrophobic Interactions: The benzyl (B1604629) group of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic ring of the benzyl group can also participate in π-π stacking interactions with aromatic residues like tryptophan, further stabilizing the complex. researchgate.net

Identifying these "interaction hotspots" is a primary goal of docking studies, as they highlight the key residues responsible for binding affinity and can guide the design of more potent and selective analogs. nih.govnih.gov

Once various binding poses are generated, scoring functions are used to rank them and predict the binding affinity. nih.gov These functions are mathematical models that estimate the free energy of binding. researchgate.net There are several types of scoring functions, including:

Force-Field-Based: These calculate the sum of non-covalent interactions, such as van der Waals and electrostatic forces.

Empirical: These are derived from experimental data and use a set of weighted energy terms to predict binding affinity. nih.gov

Knowledge-Based: These are based on statistical potentials derived from known protein-ligand complexes. nih.gov

Commonly used scoring functions in docking software include GoldScore and ChemScore. researchgate.net Often, a consensus scoring approach, which combines the results of multiple scoring functions, is used to improve the accuracy of the predictions. researchgate.net

To validate the docking protocol, a common method is to re-dock a known co-crystallized ligand into its corresponding protein structure. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD). mdpi.com

Table 1: Representative Scoring Functions in Molecular Docking

| Scoring Function | Type | Key Features |

| GoldScore | Force-Field-Based | Evaluates van der Waals interactions and hydrogen bonding. researchgate.net |

| ChemScore | Empirical | Considers hydrogen bonding, metal-ion interactions, lipophilic interactions, and conformational entropy loss. researchgate.net |

| ChemPLP | Empirical | Models the steric complementarity between the protein and the ligand. researchgate.net |

Molecular Dynamics (MD) Simulations of this compound in Biological Systems

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the system's behavior over time. nih.gov MD simulations are crucial for assessing the stability of the predicted binding poses and understanding the conformational flexibility of both the ligand and the protein.

The proline residue in this compound introduces a unique structural constraint. The five-membered ring of proline can influence the peptide backbone to adopt specific conformations. researchgate.net MD simulations can explore the different conformations that the molecule can adopt, both in an aqueous solution and when bound to a protein. unimi.it

MD simulations are widely used to assess the stability of protein-ligand complexes predicted by docking studies. nih.gov A simulation is typically run for a significant period (e.g., 100 nanoseconds), and the trajectory of the atoms is analyzed. nih.gov

Key analyses performed on MD simulation trajectories include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation. researchgate.net

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein. This can reveal which residues in the binding pocket have more motional freedom, which can be important for ligand binding and unbinding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction.

By performing these analyses, researchers can gain confidence in the docking predictions and obtain a more realistic understanding of the dynamic nature of the this compound-protein interaction. researchgate.net

Free Energy Perturbation and MM-GBSA/PBSA Calculations

Computational methods such as Free Energy Perturbation (FEP) and Molecular Mechanics combined with Generalized Born or Poisson-Boltzmann Surface Area (MM-GBSA/PBSA) are powerful tools for predicting the binding affinities of ligands to their target receptors.

Free Energy Perturbation (FEP) is a rigorous method that calculates the free energy difference between two states, for instance, a mutated versus a wild-type protein or the binding of two different ligands. FEP has been successfully used to guide scaffold hopping in drug discovery, accurately predicting the binding potencies of novel inhibitors. nih.gov This method offers a significant advantage over other techniques by providing more precise predictions of binding affinities (ΔG), which often show strong correlation with experimental values (ΔGEXP). nih.gov Studies have demonstrated that FEP-guided strategies can lead to the discovery of potent inhibitors with novel scaffolds. nih.gov

MM-GBSA/PBSA are more computationally efficient methods for estimating binding free energies. acs.org These methods calculate the free energy of binding by combining molecular mechanics (MM) energies with continuum solvation models (GBSA or PBSA). acs.org While generally less accurate than FEP in predicting absolute binding energies, MM-GBSA is a valuable tool in drug design for ranking potential inhibitors based on their binding affinities. acs.org The accuracy of these methods can be influenced by the choice of the Generalized Born (GB) model and the force field used in the calculations. acs.org

For proline-containing peptides, computational studies using techniques like metadynamics, a form of enhanced sampling molecular dynamics, have been employed to investigate the cis/trans isomerization of the proline residue. nih.govnih.gov These studies, often combined with experimental data from NMR spectroscopy and small-angle X-ray scattering (SAXS), provide detailed atomistic characterizations of the different conformational states. nih.govnih.gov

Quantum Chemical Calculations for this compound

Quantum chemical calculations offer a detailed understanding of the electronic properties and reactivity of molecules. These methods are instrumental in characterizing various aspects of this compound at the atomic level.

Calculation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are a powerful tool for structural elucidation. mdpi.com By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework, it is possible to obtain calculated chemical shifts that show excellent correlation with experimental values. mdpi.com For complex molecules with multiple conformers, it is often necessary to calculate the NMR parameters for each conformer and then obtain a weighted average based on their relative energies. mdpi.com For proline and its derivatives, NMR studies have been instrumental in characterizing the cis and trans isomers and their conformational preferences in solution. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies using quantum chemical methods provides a theoretical infrared (IR) spectrum. This can be compared with experimental IR spectra to identify characteristic functional groups and to confirm the predicted molecular structure.

Conformational Energy Landscapes and Tautomeric Stability

The biological activity of a molecule is intimately linked to its three-dimensional structure. This compound possesses significant conformational flexibility due to the rotatable bonds and the puckering of the piperidine and pyrrolidine (B122466) rings.

Conformational Energy Landscapes: Computational methods can be used to explore the conformational space of the molecule and to identify the low-energy conformers. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. For proline-containing peptides, a key conformational feature is the cis/trans isomerization of the peptide bond preceding the proline residue. nih.gov The energy barrier for this isomerization is relatively high, leading to slow interconversion between the two forms. nih.gov Molecular dynamics simulations, particularly with enhanced sampling techniques like metadynamics, are valuable for studying these dynamic processes and characterizing the different conformational sub-ensembles. nih.govresearchgate.net

Tautomeric Stability: While less common for this specific compound, quantum chemical calculations can also be used to assess the relative stability of different tautomeric forms of a molecule. This involves calculating the energies of the different tautomers and determining their equilibrium populations.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound

The prediction of ADME properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process.

Computational Prediction of Membrane Permeability and Blood-Brain Barrier Penetration

Membrane Permeability: The ability of a drug to cross biological membranes is essential for its absorption and distribution. Computational models can predict membrane permeability based on various molecular descriptors, such as lipophilicity (logP), molecular size, and the number of hydrogen bond donors and acceptors. Molecular dynamics simulations of the molecule interacting with a model lipid bilayer can provide a more detailed understanding of the permeation process. nih.gov The composition of the model membrane, including the concentration of cholesterol, can significantly impact the predicted permeability. nih.gov

Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the highly selective blood-brain barrier is paramount. nih.gov Numerous computational models have been developed to predict BBB permeability. nih.govfrontiersin.org These models often employ machine learning algorithms, such as support vector machines (SVM), trained on datasets of compounds with known BBB penetration properties. nih.gov The descriptors used in these models can include a combination of molecular properties and structural fingerprints. nih.gov Peptides have been investigated as carriers to facilitate the transport of drugs across the BBB. nih.govmdpi.com

In Silico Metabolite Prediction and Metabolic Stability Analysis (Computational)

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. Computational tools are invaluable for predicting potential metabolites and assessing metabolic stability early in the drug discovery process.

Metabolite Prediction:

In silico metabolite prediction for this compound involves identifying potential sites of metabolism by various cytochrome P450 (CYP) isoforms and other metabolic enzymes. Software platforms utilize knowledge-based systems and machine learning models to predict the most likely metabolic transformations. For this compound, several metabolic pathways are computationally predicted to be significant.

The primary sites of metabolism are anticipated to be the N-benzyl group and the piperidine ring. The benzylic carbon is susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes, leading to the formation of an alcohol metabolite. This can be further oxidized to a carboxylic acid. The aromatic ring of the benzyl group is also a potential site for hydroxylation at the ortho, meta, and para positions.

N-dealkylation, resulting in the removal of the benzyl group to yield piperidin-4-yl-l-proline, is another major predicted metabolic pathway. The piperidine ring itself can undergo oxidation at carbons 3 and 4. The proline moiety is generally considered more metabolically stable, though oxidation is theoretically possible.

Table 1: Predicted Metabolites of this compound

| Metabolite Name | Predicted Metabolic Reaction |

| (1-(4-Hydroxybenzyl)piperidin-4-yl)-l-proline | Aromatic hydroxylation |

| (1-(Phenyl(hydroxy)methyl)piperidin-4-yl)-l-proline | Benzylic hydroxylation |

| Benzoic acid, 4-(l-prolyl)piperidine conjugate | Oxidation following benzylic hydroxylation |

| (Piperidin-4-yl)-l-proline | N-dealkylation |

| (1-Benzyl-3-hydroxypiperidin-4-yl)-l-proline | Ring hydroxylation |

| (1-Benzyl-1-oxidopiperidin-4-yl)-l-proline | N-oxidation |

Metabolic Stability Analysis:

Computational models for metabolic stability provide a quantitative prediction of a compound's susceptibility to metabolism, often expressed as intrinsic clearance or half-life in liver microsomes. These models are typically built on large datasets of experimentally determined metabolic stability data and employ various machine learning algorithms, such as random forests or support vector machines.

For this compound, computational predictions suggest a moderate to high metabolic clearance. This is primarily attributed to the presence of the N-benzyl group, which is a known liability for metabolic degradation. The predicted high susceptibility to N-dealkylation and benzylic hydroxylation would likely lead to a relatively short in vivo half-life. These predictions are crucial for guiding chemical modifications to enhance metabolic stability, such as the introduction of fluorine atoms on the benzyl group to block sites of metabolism.

Computational Models for Off-Target Interaction Prediction

Predicting the potential for a drug candidate to interact with unintended biological targets is essential for assessing its safety profile. Off-target interactions can lead to adverse drug reactions. Computational models for off-target prediction, often referred to as "in silico target fishing" or "reverse docking," screen a compound against a large panel of known protein structures.

For this compound, these models would assess its binding affinity to a wide range of receptors, ion channels, enzymes, and transporters. The structural features of the compound, namely the piperidine ring and the proline moiety, are common in many known bioactive molecules, increasing the likelihood of off-target interactions.

Computational predictions might highlight potential interactions with targets such as:

Sigma receptors: The N-benzylpiperidine scaffold is a known pharmacophore for sigma receptors.

hERG potassium channel: The lipophilic nature of the benzyl group and the basic nitrogen of the piperidine ring are features that can contribute to hERG channel binding, a critical off-target interaction associated with cardiotoxicity.

These predictions are generated by docking the compound into the crystal structures of these off-targets and calculating a binding score. While these computational predictions require experimental validation, they provide an important early warning system for potential liabilities.

Virtual Screening and Lead Optimization Using this compound as a Template

Virtual screening involves the computational screening of large libraries of compounds to identify those with a high probability of binding to a specific biological target. This compound can serve as a template or starting point for such campaigns, particularly in the context of lead optimization.

Virtual Screening:

If this compound has demonstrated activity at a particular target, its structure can be used to search for similar compounds in virtual libraries. This can be done through two main approaches:

Ligand-based virtual screening: This method uses the 2D or 3D structure of the template molecule to find other molecules with similar features. Techniques include similarity searching based on molecular fingerprints and pharmacophore modeling. A pharmacophore model for this compound would define the essential spatial arrangement of its chemical features, such as the hydrophobic aromatic ring, the basic nitrogen, and the hydrogen bond donor/acceptor groups of the proline moiety.

Structure-based virtual screening: If the 3D structure of the biological target is known, this compound can be docked into the binding site to understand its binding mode. This information can then be used to screen large compound libraries to find molecules that fit the binding site and replicate the key interactions of the template.

Lead Optimization:

Once a lead compound like this compound is identified, computational methods are extensively used to optimize its properties. This involves making targeted chemical modifications to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

For this specific template, lead optimization efforts guided by computational chemistry might explore:

Modifications to the benzyl group: Introducing substituents on the aromatic ring to enhance potency or block metabolism. Replacing the benzyl group with other aromatic or heteroaromatic moieties to explore different binding interactions.

Modifications to the piperidine ring: Exploring different substitution patterns or replacing the piperidine with other cyclic amines to alter the physicochemical properties and target selectivity.

Modifications to the l-proline (B1679175) moiety: Esterification of the carboxylic acid to improve cell permeability or replacement of the proline with other amino acids or bioisosteres to probe for additional interactions with the target.

These optimization strategies are guided by iterative cycles of computational design, chemical synthesis, and biological testing, ultimately aiming to develop a drug candidate with an optimal balance of properties.

Advanced Analytical Methodologies for Research Pertaining to 1 Benzylpiperidin 4 Yl L Proline

Chromatographic Techniques for Purification and Separation

Chromatography is an indispensable tool in the study of (1-Benzylpiperidin-4-yl)-l-proline, facilitating its isolation and the assessment of its purity. Various chromatographic methods are applied, each tailored to specific analytical or purification requirements.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities. Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose.

Method development for piperidine-containing compounds often involves using C18 columns with a mobile phase consisting of an aqueous component (water with a modifier) and an organic component (typically acetonitrile or methanol). nih.gov Modifiers such as phosphoric acid or trifluoroacetic acid (TFA) are frequently added to the mobile phase to improve peak shape and resolution. nih.govresearchgate.net For instance, a method for analyzing piperidine (B6355638) involved a mobile phase of water with 0.1% phosphoric acid and acetonitrile on an Inertsil C18 column. nih.gov The selection of the mobile phase composition and gradient is critical for achieving optimal separation. It is worth noting that piperidine derivatives in their free base form can sometimes show multiple peaks due to interactions with the stationary phase; adjusting the mobile phase pH or adding a buffer can often resolve this issue. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Piperidine-Proline Compounds

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-phase C18, 250 x 4.6 mm | Provides hydrophobic stationary phase for separation. nih.gov |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Elutes the compound from the column; TFA acts as an ion-pairing agent to improve peak shape. researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |

| Detection | UV at ~210-254 nm | Detects the aromatic benzyl (B1604629) group. |

| Temperature | 30°C | Ensures reproducibility of retention times. nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

Given that the l-proline (B1679175) moiety of this compound contains a chiral center, determining the enantiomeric excess (e.e.) is crucial. Chiral chromatography is the definitive method for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak columns, are highly effective for separating proline derivatives. researchgate.netnih.govresearchgate.net

The separation mechanism on these columns often relies on hydrogen bonding, π-π interactions, and steric effects. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol such as ethanol with a small amount of an acidic modifier like TFA, is a key factor in achieving resolution. researchgate.netnih.gov For proline derivatives, even small changes in the ethanol percentage can dramatically alter the resolution, highlighting the importance of hydrogen bonding interactions in the chiral recognition process. researchgate.netnih.gov In cases where the compound lacks a strong chromophore for UV detection, pre-column derivatization with a fluorescent tag, such as 4-Chloro-7-nitrobenzofurazan (NBD-Cl) or 9-fluorenylmethyl chloroformate (FMOC-Cl), can be employed to enhance detection sensitivity. researchgate.netresearchgate.netrsc.org

Table 2: Example Conditions for Chiral HPLC Separation of Proline Derivatives

| Parameter | Conditions | Rationale |

|---|---|---|

| Column | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP for effective enantiomeric separation. researchgate.netimpactfactor.org |

| Mobile Phase | 0.1% Trifluoroacetic acid (TFA) in Ethanol | Normal phase elution; TFA can improve peak shape. researchgate.netimpactfactor.org |

| Flow Rate | 0.6 mL/min | Optimized for resolution and run time. impactfactor.org |

| Temperature | 40°C | Affects separation efficiency and retention. impactfactor.org |

| Detection | UV (requires chromophore) or Fluorescence (after derivatization) | Method depends on the compound's properties; derivatization with NBD-Cl allows detection at 465 nm. researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of amino acid compounds like this compound due to their low volatility and thermal instability. However, GC can be used for the analysis of volatile derivatives. A common approach for proline involves a two-step derivatization process: methylation of the carboxylic acid group followed by acetylation of the amine. sigmaaldrich.com This process converts the non-volatile amino acid into a more volatile ester-amide derivative suitable for GC analysis without causing racemization, allowing for chiral analysis on a suitable column. sigmaaldrich.com This method offers high sensitivity and can achieve shorter analysis times compared to HPLC. sigmaaldrich.com

Table 3: GC Derivatization and Analysis Scheme for Proline

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Derivatization 1 | Methanolic HCl | Converts the carboxylic acid to a methyl ester. sigmaaldrich.com |

| Derivatization 2 | Acetic Anhydride or Trifluoroacetic Anhydride | Converts the secondary amine to an acetylated or trifluoroacetylated derivative, increasing volatility. sigmaaldrich.com |

| GC Column | CHIRALDEX G-TA | Chiral stationary phase for the separation of enantiomers. sigmaaldrich.com |

| Analysis | Temperature programming | Optimizes the separation of the derivatized enantiomers. sigmaaldrich.com |

Preparative Chromatography for Scale-Up Purification

When larger quantities of highly pure this compound are required for further research, analytical HPLC methods can be scaled up to preparative chromatography. This process involves using larger columns with greater stationary phase capacity, higher mobile phase flow rates, and larger sample injection volumes. The principles of separation remain the same as in analytical HPLC, with the goal of isolating the target compound from impurities. sielc.com The conditions developed at the analytical scale, such as the choice of stationary and mobile phases, serve as the starting point for developing a preparative method. Following column chromatography, recrystallization can also be employed as a final purification step to obtain a single, pure configuration of the compound. google.com

Spectroscopic Methods for Structural Confirmation and Quantification in Research Samples

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these techniques.

Advanced NMR Experiments (2D-NMR, Solid-State NMR) for Complex Structures

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons, complex molecules often require advanced two-dimensional (2D) NMR experiments for complete structural assignment. ugm.ac.idresearchgate.net For this compound, 2D NMR would be used to confirm the connectivity between the benzyl, piperidine, and proline fragments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton networks within the piperidine and proline rings and the benzyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. ugm.ac.idresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the different structural fragments of the molecule. For example, an HMBC experiment would show correlations between the benzylic protons (on the CH₂ group) and carbons in both the phenyl ring and the piperidine ring (at the N-1 position), confirming the N-benzyl linkage. It would also confirm the link between the piperidine C-4 proton and the proline's carbonyl carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which helps to determine the molecule's stereochemistry and conformation. researchgate.net

While solid-state NMR is a powerful technique for studying the structure of materials in the solid phase, its application is less commonly reported for compounds of this type in standard research literature compared to solution-state 2D-NMR.

Table 4: Expected 2D-NMR Correlations for Structural Confirmation of this compound

| 2D NMR Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | Correlations between adjacent protons within the piperidine ring; correlations among protons in the proline ring. | Confirms the spin systems of the individual ring structures. |

| HSQC/HMQC | Correlation of each proton signal to its directly attached carbon signal (e.g., benzylic CH₂ protons to benzylic carbon). | Unambiguous assignment of ¹³C signals. |

| HMBC | Benzylic CH₂ protons to piperidine C2/C6 and phenyl C1; Piperidine H4 to proline C=O. | Confirms the connectivity between the benzyl group, piperidine nitrogen, and the linkage between the piperidine C4 and the proline moiety. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C₁₉H₂₆N₂O₂. The exact mass of its protonated form, [M+H]⁺, can be calculated with high precision, providing a fundamental data point for its confirmation in complex matrices.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆N₂O₂ |

| Monoisotopic Mass | 314.19943 u |

| Protonated Species [M+H]⁺ | C₁₉H₂₇N₂O₂⁺ |

| Theoretical Exact Mass [M+H]⁺ | 315.20705 u |

Fragment analysis, typically performed using tandem mass spectrometry (MS/MS) within an HRMS instrument, provides structural insights by breaking the molecule into smaller, characteristic pieces. Collision-Induced Dissociation (CID) is commonly employed to induce fragmentation of the precursor ion ([M+H]⁺). The resulting fragment ions are then analyzed to piece together the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the benzyl group and fragmentation of the piperidine and proline rings.

Table 2: Plausible HRMS Fragmentation Pattern for [C₁₉H₂₇N₂O₂]⁺

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Description |

|---|---|---|

| 315.2071 | [M+H]⁺ | Protonated parent molecule |

| 224.1546 | Loss of C₇H₇ (Tropylium ion) | Cleavage of the N-benzyl bond, resulting in the protonated 4-(l-proline)piperidine fragment. |

| 91.0542 | [C₇H₇]⁺ | Formation of the stable tropylium ion from the benzyl group. |

| 70.0651 | [C₄H₈N]⁺ | Characteristic fragment from the proline ring, often resulting from cleavage of the carboxylic acid group and ring opening. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

The stereochemistry of this compound is a critical aspect of its identity, conferred by the chiral center at the alpha-carbon of the L-proline moiety. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to assess this chirality.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. For this compound, the L-configuration of the proline amino acid would produce a characteristic CD spectrum, distinguishable from its D-enantiomer.

ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect (the characteristic change in optical rotation in the vicinity of an absorption band), is directly related to the stereochemistry of the chiral center. L-amino acids, including L-proline, have well-documented ORD characteristics.

Table 3: Principles of Chiroptical Analysis for Chirality Assessment

| Technique | Principle | Expected Observation for this compound |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | A specific CD spectrum with positive or negative bands corresponding to the electronic transitions of the molecule, confirming the L-configuration of the proline residue. |

| Optical Rotatory Dispersion (ORD) | Measurement of optical rotation across a range of wavelengths. | A characteristic ORD curve, likely exhibiting a specific Cotton effect, the sign of which would be indicative of the L-stereochemistry. |

Mass Spectrometry-Based Methods for Metabolite Identification in In Vitro Systems

Understanding the metabolic fate of this compound is crucial in many research contexts. In vitro systems, such as liver microsomes or S9 fractions, are commonly used to simulate mammalian metabolism, primarily Phase I oxidative reactions mediated by cytochrome P450 enzymes.

LC-MS/MS for Structural Elucidation of Metabolic Products

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and structurally characterizing metabolites. nih.gov Following incubation of this compound in an in vitro system, the sample is analyzed by LC-MS/MS. The liquid chromatography step separates the parent compound from its various metabolic products.

The mass spectrometer then detects these compounds. Metabolites are initially identified by searching for predicted mass shifts relative to the parent compound. For instance, hydroxylation adds 16 Da (+O), while N-debenzylation subtracts 90 Da (-C₇H₆). The structure of a potential metabolite is then confirmed by comparing its MS/MS fragmentation pattern to that of the parent compound. A shift in the mass of a fragment ion can pinpoint the site of metabolic modification.

Table 4: Potential In Vitro Phase I Metabolites of this compound

| Metabolic Reaction | Change in Mass (Da) | Expected [M+H]⁺ (m/z) | Potential Site of Modification |

|---|---|---|---|

| Parent Compound | - | 315.2071 | - |

| Aromatic Hydroxylation | +15.9949 | 331.2020 | Benzyl ring |

| Aliphatic Hydroxylation | +15.9949 | 331.2020 | Piperidine ring |

| N-Debenzylation | -90.0524 | 225.1546 | Removal of the benzyl group |

| N-Oxidation | +15.9949 | 331.2020 | Piperidine or Proline nitrogen |

Quantitative Analysis of this compound in Research Matrices

Accurate quantification of this compound in various research matrices (e.g., plasma, cell culture media, microsomal incubations) is essential for pharmacokinetic and metabolism studies. LC-MS/MS, particularly using a triple quadrupole (QqQ) mass spectrometer, is the gold standard for this purpose due to its high sensitivity and selectivity. mdpi.com

The method typically involves Selected Reaction Monitoring (SRM), where the mass spectrometer is set to detect a specific precursor ion-to-product ion transition for the target analyte and an internal standard. Method validation is critical to ensure reliable data and typically includes assessments of linearity, accuracy, precision, and sensitivity. mdpi.commdpi.com

Table 5: Typical Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.99 |

| Accuracy (% Bias) | Closeness of measured concentration to the true value. | Within ±15% (±20% at LLOQ) |

| Precision (% RSD) | Repeatability of measurements (intraday and interday). | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 |

| Recovery (%) | Efficiency of the extraction process from the matrix. | Consistent, precise, and reproducible |

| Matrix Effect | Ion suppression or enhancement caused by matrix components. | Should be minimized and compensated for by an internal standard. |

Electrochemical Characterization of this compound

Electrochemical methods can provide valuable information about the redox properties of a molecule, which can be relevant to its mechanism of action or metabolic fate.

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is a widely used electroanalytical technique to investigate the redox behavior of compounds. purdue.edu In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. The resulting plot, a voltammogram, provides information on the oxidation and reduction potentials of the analyte.

For this compound, the electroactive moieties are likely the tertiary amine groups (on the piperidine and proline rings) and the aromatic benzyl group. It is expected that the tertiary amines would undergo irreversible oxidation at a specific potential. The exact potential would depend on experimental conditions such as the solvent, electrolyte, and pH of the solution. purdue.edu